(6Z)-5-imino-6-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound (6Z)-5-IMINO-6-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule that belongs to the class of heterocyclic compounds It features a unique structure with a thiadiazolo[3,2-a]pyrimidine core, which is fused with a furan ring and substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-IMINO-6-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiadiazolo[3,2-a]pyrimidine core, followed by the introduction of the furan ring and the nitrophenyl group. The key steps include:
Formation of the Thiadiazolo[3,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with a suitable aldehyde or ketone.
Substitution with the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound (6Z)-5-IMINO-6-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
The compound (6Z)-5-IMINO-6-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and possible biological activity.
Materials Science: The compound’s heterocyclic core makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of (6Z)-5-IMINO-6-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with two chlorine atoms.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand for chelating metal ions.
Uniqueness
The uniqueness of (6Z)-5-IMINO-6-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its complex structure, which combines a thiadiazolo[3,2-a]pyrimidine core with a furan ring and a nitrophenyl group. This unique combination of functional groups and heterocycles imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H15N5O4S |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C19H15N5O4S/c1-2-5-16-22-23-17(20)13(18(25)21-19(23)29-16)10-11-8-9-15(28-11)12-6-3-4-7-14(12)24(26)27/h3-4,6-10,20H,2,5H2,1H3/b13-10-,20-17? |
InChI Key |
GCTGIWGUFIOBRR-TZJGTLJJSA-N |
Isomeric SMILES |
CCCC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/C(=O)N=C2S1 |
Canonical SMILES |
CCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)N=C2S1 |
Origin of Product |
United States |
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